

(R,S)-AM1241 chemical structure and properties

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Compound of Interest

Compound Name: (R,S)-AM1241

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An In-Depth Technical Guide to **(R,S)-AM1241**: A Protean Ligand of the Cannabinoid CB2 Receptor

Introduction

(R,S)-AM1241, an aminoalkylindole derivative, has emerged as a pivotal research tool in the study of the cannabinoid type 2 (CB2) receptor. Initially classified as a CB2-selective agonist, its demonstrated analgesic efficacy in animal models of neuropathic and inflammatory pain positioned the CB2 receptor as a promising therapeutic target, distinct from the psychoactive effects associated with the CB1 receptor.^{[1][2][3]} However, subsequent in-depth characterization has unveiled a complex and nuanced pharmacological profile. **(R,S)-AM1241** is now understood to be a "protean agonist," a ligand whose functional output—be it agonism, neutral antagonism, or inverse agonism—is highly dependent on the specific experimental conditions, such as the assay system and receptor expression levels.^{[1][4][5]} This guide provides a comprehensive technical overview of **(R,S)-AM1241**, its chemical properties, its multifaceted pharmacology, the distinct roles of its enantiomers, and detailed experimental protocols for its characterization, aimed at researchers and drug development professionals in the cannabinoid field.

Chemical and Physical Properties

(R,S)-AM1241 is a racemic mixture. Its fundamental chemical and physical identifiers are crucial for experimental design and interpretation.

Property	Value	Source(s)
IUPAC Name	(2-iodo-5-nitrophenyl)-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone	[5][6]
Synonyms	(R,S)-3-(2-Iodo-5-nitrobenzoyl)-1-(1-methyl-2-piperidinylmethyl)-1H-indole	
CAS Number	444912-48-5	[5][7]
Molecular Formula	C ₂₂ H ₂₂ IN ₃ O ₃	[1][5]
Molecular Weight	503.33 g/mol	[6]
Appearance	Yellow powder / solid	[1][8]
Solubility	Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), and Ethanol (5 mg/ml)	[5]

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Chemical Structure:

Synthesis Overview

The synthesis of racemic AM1241 involves a two-step process. Briefly, the indole nucleus is first acylated using 2-iodo-5-nitrobenzoyl chloride. This is followed by N-alkylation with the mesylate derived from (1-methylpiperidin-2-yl)methanol to yield the final racemic product, **(R,S)-AM1241**.^[1]

Core Pharmacology: A Tale of Protean Agonism and Stereoselectivity

The pharmacological identity of **(R,S)-AM1241** is not static; it is a function of the biological environment. This section dissects its binding characteristics and the context-dependent functional activity that defines it as a protean agonist.

Binding Affinity and CB2 Receptor Selectivity

(R,S)-AM1241 demonstrates a clear preference for the CB2 receptor over the CB1 receptor. This selectivity is a cornerstone of its utility in isolating CB2-mediated effects and avoiding the central nervous system (CNS) effects associated with CB1 activation.^{[3][9]} The binding affinity, however, is significantly influenced by stereochemistry and the species from which the receptor originates.

Compound	Receptor	K _i (nM)	Selectivity (CB1/CB2)	Source(s)
(R,S)-AM1241	Human CB2	3.4 - 7.1	~80-fold	[5][7][10]
Human CB1	280 - 580	[3][5]		
(R)-AM1241	Human CB2	15	>330-fold	[11]
Human CB1	~5000	[11]		
Rat CB2	16	[12]		
Mouse CB2	15	[12]		
(S)-AM1241	Human CB2	620	>16-fold	[12]
Human CB1	>10000	[12]		
Rat CB2	890	[12]		
Mouse CB2	600	[12]		

Insight: The (R)-enantiomer possesses a dramatically higher binding affinity for the CB2 receptor (over 40-fold) compared to the (S)-enantiomer across all tested species.^{[12][13]} This

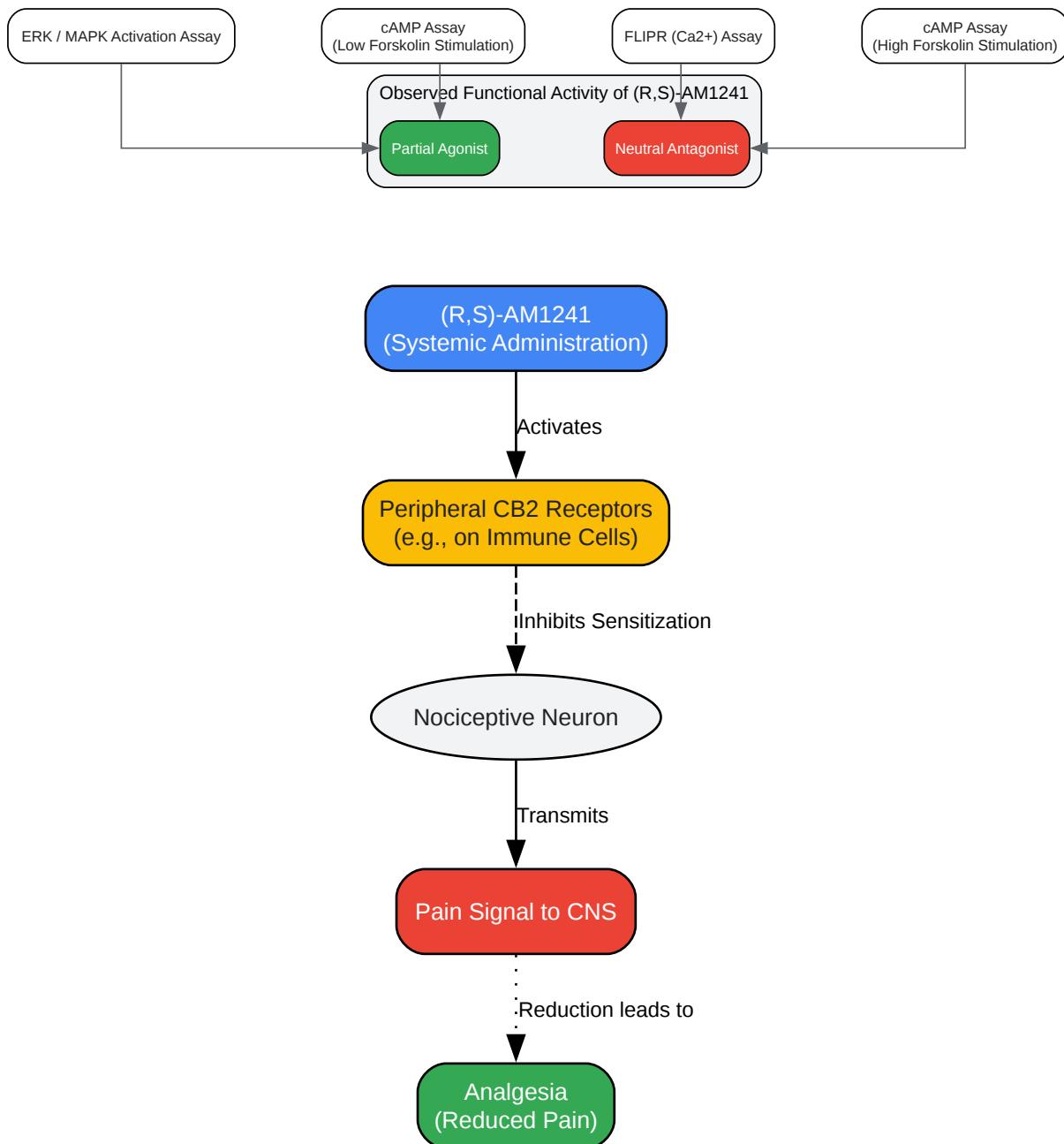
observation is critical, as it implies that in binding assays, the pharmacological profile of the racemic mixture is predominantly reflective of the (R)-enantiomer's interaction with the receptor.

Functional Activity: The Protean Agonist Profile

The most complex aspect of AM1241's pharmacology is its functional activity. It can act as a partial agonist, a neutral antagonist, or even an inverse agonist depending on the specific assay and its parameters.[\[1\]](#)[\[4\]](#)[\[5\]](#)

- Partial Agonism: In assays measuring the activation of Extracellular signal-Regulated Kinase (ERK, or MAP Kinase), **(R,S)-AM1241** consistently behaves as a partial agonist.[\[1\]](#)[\[4\]](#)
- Neutral Antagonism: In high-throughput screening assays like the Fluorometric Imaging Plate Reader (FLIPR) assay, which measures intracellular Ca^{2+} mobilization, **(R,S)-AM1241** acts as a neutral antagonist, blocking the effects of a known agonist.[\[1\]](#)[\[4\]](#)
- Condition-Dependent Agonism/Antagonism: In cyclic AMP (cAMP) functional assays, its activity is dependent on the level of adenylyl cyclase stimulation. At high concentrations of the stimulator forskolin, AM1241 acts as a neutral antagonist. However, at lower forskolin concentrations, it exhibits partial agonist activity.[\[1\]](#)[\[4\]](#)

This phenomenon suggests that the functional efficacy of AM1241 may depend on the level of constitutive activity of the CB2 receptor in a given system.[\[1\]](#)[\[4\]](#)



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